molecular formula C23H26N2O5 B12161799 (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12161799
M. Wt: 410.5 g/mol
InChI Key: VFKGOFCPHLSBRH-XUTLUUPISA-N
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Description

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. Its unique structure, featuring a pyrrol-2-one core with multiple functional groups, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzoyl chloride with 4-methoxyphenylacetic acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols .

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H26N2O5/c1-24(2)13-14-25-20(15-5-9-17(29-3)10-6-15)19(22(27)23(25)28)21(26)16-7-11-18(30-4)12-8-16/h5-12,20,26H,13-14H2,1-4H3/b21-19+

InChI Key

VFKGOFCPHLSBRH-XUTLUUPISA-N

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC=C(C=C3)OC

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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